3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid
Description
3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid is a branched-chain carboxylic acid derivative featuring a thiophene ring substituted with a methyl group at the 5-position.
Properties
Molecular Formula |
C10H14O2S |
|---|---|
Molecular Weight |
198.28 g/mol |
IUPAC Name |
3-methyl-2-(5-methylthiophen-3-yl)butanoic acid |
InChI |
InChI=1S/C10H14O2S/c1-6(2)9(10(11)12)8-4-7(3)13-5-8/h4-6,9H,1-3H3,(H,11,12) |
InChI Key |
SPZBJSSDOZTRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C(C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Substitution Reactions: The methyl group is introduced to the thiophene ring via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst such as aluminum chloride.
Formation of the Butanoic Acid Moiety: The butanoic acid side chain is attached through a series of reactions, including Grignard reactions and subsequent oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, aluminum chloride.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Alcohols and Aldehydes: Formed through reduction.
Substituted Thiophenes: Formed through electrophilic substitution.
Scientific Research Applications
3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound shares a 3-methylbutanoic acid core with valsartan, a known antihypertensive drug. However, its substituent at the 2-position differs significantly:
- 3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid: Features a 5-methylthiophen-3-yl group, introducing sulfur-based aromaticity and moderate lipophilicity.
- Valsartan: Contains a pentanoyl-tetrazolyl-biphenylmethylamino group, contributing to strong acidity (tetrazole pKa ~4.5–5.0) and enhanced hydrogen-bonding capacity .
Table 1: Structural Comparison
| Property | This compound | Valsartan |
|---|---|---|
| Core Structure | 3-Methylbutanoic acid | 3-Methylbutanoic acid |
| 2-Position Substituent | 5-Methylthiophen-3-yl (aromatic sulfur) | Tetrazolyl-biphenylmethyl-pentanoylamino |
| Acidity (pKa) | ~4.8–5.2 (carboxylic acid) | ~3.5 (tetrazole), ~4.8 (carboxylic acid) |
| Lipophilicity (LogP) | Estimated ~2.5–3.0 | ~5.0–6.0 (highly lipophilic) |
Biological Activity
3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological mechanisms, research findings, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a butanoic acid backbone with a methyl group and a thiophene ring, which contributes to its unique properties. The presence of the thiophene moiety allows for π-π stacking interactions with other aromatic systems, enhancing its biological activity through modulation of enzyme and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Modulation : The compound may bind to specific enzymes, altering their activity and influencing metabolic pathways.
- Receptor Binding : It can interact with receptors, potentially leading to changes in cellular signaling pathways.
These interactions can result in various biological effects, including cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent.
In Vitro Studies
Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, a study demonstrated that the compound exhibited significant inhibition of cell proliferation in human cancer cells, with IC50 values indicating potent activity (Table 1).
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Significant inhibition |
| MCF-7 (Breast Cancer) | 15.0 | Moderate inhibition |
| HeLa (Cervical Cancer) | 10.0 | Strong cytotoxic effect |
Case Studies
- Cytotoxicity Assay : A study conducted on the A549 cell line showed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
- Mechanistic Insights : Further investigation into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
Applications in Medicinal Chemistry
The potential therapeutic applications of this compound extend beyond oncology:
- Drug Development : Its unique chemical structure makes it a promising candidate for developing novel therapeutic agents targeting specific diseases.
- Biological Research : The compound serves as a valuable tool for studying enzyme kinetics and receptor-ligand interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
